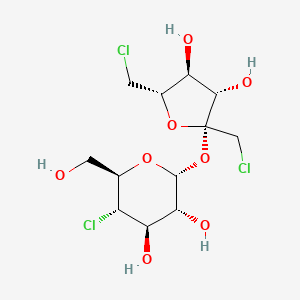
4,1',6'-Trichlorosucrose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,1’,6’-Trichlorosucrose, also known as sucralose, is a chlorinated derivative of sucrose. It is a high-intensity artificial sweetener that is approximately 600 times sweeter than sucrose. Sucralose is widely used in various food and beverage products due to its stability under heat and a broad range of pH conditions, making it suitable for cooking and baking .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,1’,6’-Trichlorosucrose involves multiple steps, starting from sucrose. The process typically includes the following steps:
Isomerization: Sucrose is first isomerized to 2,3,6,3’,4’-penta-O-acetyl sucrose.
Chlorination: The isomerized sucrose is then chlorinated at the 4,1’, and 6’ positions using reagents such as thionyl chloride or chlorinating agents in the presence of acetic acid and hydrochloric acid
Deacetylation: The chlorinated product undergoes deacetylation to yield 4,1’,6’-Trichlorosucrose.
Industrial Production Methods
Industrial production of 4,1’,6’-Trichlorosucrose follows a similar synthetic route but is optimized for large-scale production. The process involves:
Transesterification: Sucrose is added to N,N-dimethylformamide and undergoes transesterification with ethyl acetate in the presence of a sulfate solid acid catalyst.
Chlorination and Alcoholysis: The resulting sucrose 6-acylate is chlorinated and then subjected to alcoholysis to produce 4,1’,6’-Trichlorosucrose.
化学反応の分析
Types of Reactions
4,1’,6’-Trichlorosucrose primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include:
Substitution: Chlorine atoms can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, hydrochloric acid.
Solvents: N,N-dimethylformamide, acetic acid.
Catalysts: Sulfate solid acid catalyst.
Major Products
The major products formed from the reactions of 4,1’,6’-Trichlorosucrose include various chlorinated and dechlorinated derivatives, depending on the reaction conditions .
科学的研究の応用
4,1’,6’-Trichlorosucrose has a wide range of applications in scientific research:
作用機序
4,1’,6’-Trichlorosucrose exerts its sweetening effect by activating the T1R2/T1R3 sweet taste receptors on the tongue. This activation triggers a signal transduction pathway that results in the perception of sweetness. Additionally, it has been shown to elicit increased hormonal secretion of glucagon-like peptide-1 and glucose-dependent insulinotropic peptide, which play roles in glucose metabolism .
類似化合物との比較
Similar Compounds
Aspartame: Another artificial sweetener, but less stable under heat and pH variations.
Saccharin: Known for its bitter aftertaste, unlike 4,1’,6’-Trichlorosucrose which has a more sugar-like taste.
Uniqueness
4,1’,6’-Trichlorosucrose stands out due to its high stability under various conditions, making it suitable for a wide range of applications. Its taste profile is also closer to that of sucrose, with no bitter aftertaste, which is a common issue with other artificial sweeteners .
特性
CAS番号 |
69414-04-6 |
|---|---|
分子式 |
C12H19Cl3O8 |
分子量 |
397.6 g/mol |
IUPAC名 |
(2R,3R,4R,5S,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChIキー |
BAQAVOSOZGMPRM-UGDNZRGBSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)
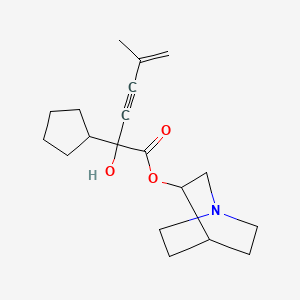
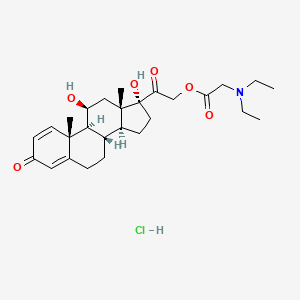


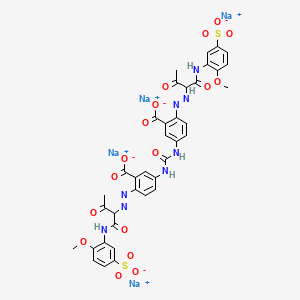
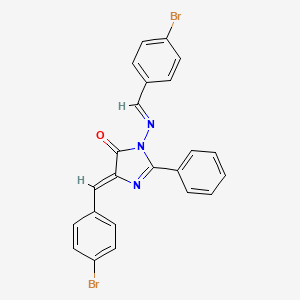
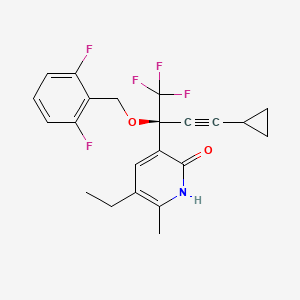

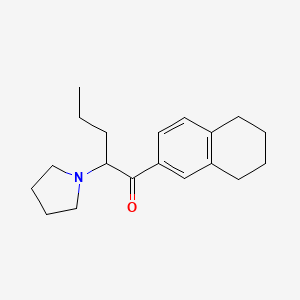
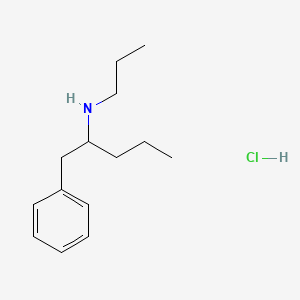
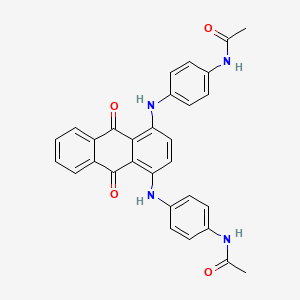
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
